An In-Depth Technical Guide to (2-Propoxypyrimidin-5-yl)boronic acid: A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to (2-Propoxypyrimidin-5-yl)boronic acid: A Key Building Block in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of (2-Propoxypyrimidin-5-yl)boronic acid (CAS 2225179-85-9), a crucial building block for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, synthesis, and applications, with a particular focus on its role in the synthesis of kinase inhibitors. This document is designed to offer not just procedural steps, but also the underlying scientific rationale to empower your research and development endeavors.
Introduction: The Strategic Importance of (2-Propoxypyrimidin-5-yl)boronic acid
(2-Propoxypyrimidin-5-yl)boronic acid is a heterocyclic organic compound that has gained significant traction in medicinal chemistry. Its structure, featuring a pyrimidine ring substituted with a propoxy group and a boronic acid moiety, makes it a versatile reagent in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. The pyrimidine scaffold is a common motif in a vast array of biologically active molecules, including many approved drugs. The propoxy group can modulate the compound's lipophilicity and metabolic stability, while the boronic acid functional group serves as a linchpin for introducing this substituted pyrimidine core into more complex molecular architectures. This strategic combination of features has positioned (2-Propoxypyrimidin-5-yl)boronic acid as a valuable tool in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology and other therapeutic areas.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. The table below summarizes the key properties of (2-Propoxypyrimidin-5-yl)boronic acid.
| Property | Value | Source |
| CAS Number | 2225179-85-9 | N/A |
| Molecular Formula | C₇H₁₁BN₂O₃ | N/A |
| Molecular Weight | 181.98 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in non-polar solvents. | General knowledge for similar boronic acids |
Synthesis of (2-Propoxypyrimidin-5-yl)boronic acid
The synthesis of (2-Propoxypyrimidin-5-yl)boronic acid can be achieved through several established methods for the preparation of aryl and heteroaryl boronic acids. A common and effective approach involves a lithium-halogen exchange reaction starting from a halogenated pyrimidine precursor, followed by trapping with a borate ester. Below is a representative, detailed protocol for the synthesis of (2-Propoxypyrimidin-5-yl)boronic acid from 5-bromo-2-propoxypyrimidine.
Reaction Scheme
Caption: Synthetic pathway for (2-Propoxypyrimidin-5-yl)boronic acid.
Step-by-Step Experimental Protocol
Materials:
-
5-bromo-2-propoxypyrimidine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate (B(O-iPr)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 5-bromo-2-propoxypyrimidine (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for an additional hour. The formation of the lithiated intermediate is the critical step, driven by the strong basicity of n-BuLi.
-
Borylation: Triisopropyl borate (1.2 equivalents) is then added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 2 hours, and then allowed to slowly warm to room temperature overnight. The electrophilic boron atom of the borate ester is attacked by the nucleophilic carbon of the lithiated pyrimidine.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is stirred for 1 hour at room temperature to ensure complete hydrolysis of the boronate ester. The aqueous layer is separated and extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude (2-Propoxypyrimidin-5-yl)boronic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexanes) or by column chromatography on silica gel to afford the pure boronic acid.
Application in Medicinal Chemistry: Synthesis of mTOR Kinase Inhibitors
A significant application of (2-Propoxypyrimidin-5-yl)boronic acid is in the synthesis of complex pharmaceutical compounds. A notable example is its use as a key building block in the preparation of mTOR kinase inhibitors, as described in European Patent EP 3 660 020 B1.[1] These inhibitors are investigated for the treatment of various diseases, including cancer.[1]
The boronic acid facilitates the introduction of the 2-propoxypyrimidine moiety into the target molecule via a Suzuki-Miyaura cross-coupling reaction. This reaction is highly valued in drug discovery for its reliability, functional group tolerance, and the ability to form carbon-carbon bonds between sp²-hybridized carbon atoms.
Representative Suzuki-Miyaura Coupling Protocol
Caption: General workflow for Suzuki-Miyaura coupling.
Mechanistic Insight into the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established and elegant process involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 2-propoxypyrimidin-5-yl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond in the final product and regenerating the Pd(0) catalyst to continue the cycle.
The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products.
Safety, Handling, and Storage
-
Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[2][4][6] Harmful if swallowed.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[2][4][6] In case of insufficient ventilation, wear suitable respiratory equipment.[3]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid formation of dust and aerosols.[3] Use only in a well-ventilated area.[2][4][6] Wash hands thoroughly after handling.[2][4][6]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[3][5] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
(2-Propoxypyrimidin-5-yl)boronic acid is a highly valuable and versatile building block in modern medicinal chemistry. Its utility in the synthesis of complex molecules, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for drug discovery and development professionals. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable researchers to effectively harness its potential in the creation of novel and impactful therapeutics.
References
-
Synthesis of Pyrimidine Derivatives. (n.d.). Retrieved from [Link]
- Fandrick, K. R., et al. (2010). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development, 14(5), 1143–1149.
- Silva, A. M., et al. (2020).
-
ResearchGate. (2017, March 25). About Suzuki's coupling?. Retrieved from [Link]
- WO2016149393A1 - Boronic acid derivatives and therapeutic uses thereof. (2016). Google Patents.
-
Indian Journal of Pharmaceutical Education and Research. (2023, January 30). Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]
- US20140330008A1 - Process for the preparation of boronic acid intermediates. (2014). Google Patents.
-
Organic Syntheses. (n.d.). 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]
- EP3660020B1 - Process for the synthesis of mtor kinase inhibitors. (2023). Google Patents.
-
ResearchGate. (n.d.). Synthesis of isolated and fused pyrimidine derivatives. Retrieved from [Link]
- CN102875529A - Synthesis method of 2-amino-5-pyrimidine pinacol borate. (2013). Google Patents.
- WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors. (2014). Google Patents.
-
DiVA. (n.d.). Suzuki reactions in novel liquids. Retrieved from [Link]
- US20020161230A1 - Process for preparing boronic and borinic acids. (2002). Google Patents.
- WO2012059932A1 - 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors. (2012). Google Patents.
-
Common Organic Chemistry. (n.d.). Bis(pinacolato)diboron. Retrieved from [Link]
-
ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]
- EP3781576A1 - Boronic acid derivatives and therapeutic uses thereof. (2021). Google Patents.
-
Sumitomo Kagaku. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Retrieved from [Link]
-
Drug Discovery & Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]
